5,6-Dihydro-1,4-dioxine-2-carbonyl chloride

Description

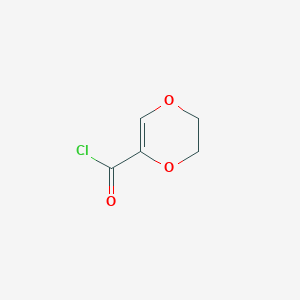

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride (CAS No. 61564-99-6) is a heterocyclic acyl chloride with the molecular formula C₅H₅ClO₃ and a molecular weight of 148.54 g/mol . Structurally, it consists of a six-membered 1,4-dioxine ring (containing two oxygen atoms at positions 1 and 4) partially saturated at the 5,6-positions, with a reactive carbonyl chloride group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in acylation reactions to form esters, amides, or other derivatives. Its reactivity stems from the electrophilic carbonyl carbon, which readily undergoes nucleophilic substitution .

Properties

IUPAC Name |

2,3-dihydro-1,4-dioxine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c6-5(7)4-3-8-1-2-9-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORKABFBRTYEIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487194 | |

| Record name | 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61564-99-6 | |

| Record name | 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride typically involves the reaction of 1,4-dioxine derivatives with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

The following analysis compares 5,6-dihydro-1,4-dioxine-2-carbonyl chloride with structurally related heterocyclic carbonyl chlorides, focusing on synthesis , reactivity , and applications .

Structural and Functional Analogues

Table 1: Structural Comparison of Heterocyclic Carbonyl Chlorides

| Compound Name | Heteroatoms | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|---|

| 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride | O, O | C₅H₅ClO₃ | 148.54 | Carbonyl chloride |

| 5,6-Dihydro-1,4-dithiine-2-carbonyl chloride | S, S | C₅H₅ClS₂O | 180.69 (estimated) | Carbonyl chloride |

| 5,6-Dihydro-1,4-oxathiin-2-carbonyl chloride | O, S | C₅H₅ClO₂S | 164.62 (estimated) | Carbonyl chloride |

Stability and Electronic Effects

- Oxygen vs. Sulfur Influence :

- The dioxine derivative’s carbonyl chloride is more electrophilic due to the electron-withdrawing nature of oxygen, enhancing its reactivity in acylation.

- Dithiine analogues exhibit reduced electrophilicity at the carbonyl carbon due to sulfur’s lower electronegativity, favoring stability under acidic conditions .

- Oxathiins display intermediate reactivity, as sulfur donates electron density while oxygen withdraws it .

Experimental Findings

- Synthetic Flexibility : Dioxine carbonyl chloride’s reactivity is comparable to aromatic acyl chlorides (e.g., benzoyl chloride), but its saturated ring reduces steric hindrance .

- Heterocyclic Diversity : Oxathiins and dithiins are less commonly studied than dioxines, limiting direct comparative data .

Biological Activity

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

5,6-Dihydro-1,4-dioxine-2-carbonyl chloride possesses a unique chemical structure characterized by the presence of a dioxine ring. This structure contributes to its reactivity and interaction with various biological targets. The compound can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions. For example, it has been suggested that it could affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Modulation of Signaling Pathways : It can influence cell signaling pathways by interacting with G-protein coupled receptors (GPCRs), potentially leading to changes in gene expression and cellular metabolism.

Antimicrobial Activity

Research has indicated that 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at the G2/M phase |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option.

- Anticancer Mechanisms : In a study focusing on breast cancer cells (MCF-7), researchers observed that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors. This shift indicates a mechanism where the compound promotes cell death in malignant cells.

- Pharmacokinetics and Metabolism : Investigations into the pharmacokinetic profile revealed that 5,6-Dihydro-1,4-dioxine-2-carbonyl chloride is metabolized primarily by liver enzymes, suggesting a need for further studies on its bioavailability and systemic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.